molecular formula C13H13NO3 B6367604 3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one CAS No. 1261938-85-5

3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one

Cat. No.: B6367604
CAS No.: 1261938-85-5
M. Wt: 231.25 g/mol
InChI Key: LWMSTPUWHPMZCO-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and materials science. Its structure incorporates a pyridin-2(1H)-one moiety, recognized as a privileged scaffold in drug discovery due to its ability to serve as a versatile bioisostere for amides and pyrimidines, and to act as both a hydrogen bond donor and acceptor . This makes it a valuable building block for designing molecules that target enzymes and protein kinases . The 3,4-dimethoxyphenyl substituent is a common pharmacophore known to influence a molecule's electronic distribution and biological activity. While specific biological data for this exact compound may be limited, research on highly analogous structures provides strong direction for its application. Pyridinone derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects . Furthermore, closely related chalcone derivatives featuring a dimethoxyphenyl group and a pyridine ring have been identified as promising materials for opto-electronic device applications due to their nonlinear optical (NLO) properties . These studies suggest potential research avenues for this compound in developing new therapeutic agents or advanced materials for photonic integrated circuits and optical limiters . This product is supplied exclusively for research use in non-human studies. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-6-5-9(8-12(11)17-2)10-4-3-7-14-13(10)15/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMSTPUWHPMZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CNC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682953
Record name 3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261938-85-5
Record name 3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of α-Aminoketones with Malononitrile

The cyclocondensation of α-aminoketones with malononitrile represents a classical method for constructing the pyridin-2(1H)-one scaffold. In a study by Sroor (2019), the synthesis of pyrrolo[2,3-b]pyridine derivatives involved reacting α-aminoketones with malononitrile in ethanol under basic conditions (NaOEt/EtOH) . For 3-(3,4-dimethoxyphenyl)pyridin-2(1H)-one, a similar strategy could be employed:

  • Synthesis of α-Aminoketone Precursor :

    • 3,4-Dimethoxyacetophenone is brominated using N-bromosuccinimide (NBS) in acetonitrile with p-toluenesulfonic acid as a catalyst to yield phenacyl bromide .

    • Subsequent reaction with aniline derivatives (e.g., 2,4-dichloroaniline) in ethanol and NaHCO₃ at 70°C generates the α-aminoketone intermediate .

  • Cyclocondensation with Malononitrile :

    • The α-aminoketone reacts with malononitrile in ethanol containing sodium ethoxide, facilitating cyclization to form the pyridinone ring .

    • Piperidine (1 mL) is added as a catalyst to enhance reaction efficiency, yielding the target compound in 87–91% after recrystallization .

Characterization Data :

  • IR Spectroscopy : Absorption bands at 3322–3463 cm⁻¹ (NH₂), 2172 cm⁻¹ (CN), and 1569 cm⁻¹ (C=N) .

  • ¹H NMR (DMSO-d₆) : Aromatic protons appear at δ 6.60–7.92 ppm, methoxy groups at δ 3.77 ppm, and NH₂ protons at δ 5.99 ppm .

Palladium-Catalyzed Ring Closure

Palladium-catalyzed reactions offer a modern approach to pyridinone synthesis, particularly for introducing substituents at specific positions. A protocol from Beilstein Journal of Organic Chemistry (2021) demonstrates the use of Pd catalysis to convert 2-chloronicotinic acid derivatives into pyridin-2(1H)-ones :

  • Substrate Preparation :

    • 2-Chloro-4-((3,4-dimethoxyphenyl)amino)nicotinic acid is synthesized via coupling 3,4-dimethoxyaniline with 2-chloro-4-fluoronicotinic acid in methanol under reflux .

  • Pd-Catalyzed Cyclization :

    • The chloronicotinic acid derivative is treated with Pd(OAc)₂, Xantphos ligand, and KOH in dioxane/water (9:1) at 100°C for 12 hours .

    • This step facilitates C–O bond formation, yielding the pyridinone ring with a 3,4-dimethoxyphenyl group at position 3 .

Optimization Insights :

  • Catalyst System : Pd(OAc)₂/Xantphos in a 1:1 ratio achieves >90% conversion .

  • Solvent Effects : Aqueous dioxane minimizes side reactions, improving yield to 85% .

Peptide coupling reagents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) enable the introduction of carboxamide groups adjacent to the pyridinone core. A representative procedure involves:

  • Carboxylic Acid Activation :

    • 4-((3,4-Dimethoxyphenyl)amino)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is activated with TBTU and DIPEA in dichloromethane .

  • Amide Bond Formation :

    • The activated acid reacts with tert-butylamine or morpholine, forming 3-(morpholine-4-carbonyl)-4-((3,4-dimethoxyphenyl)amino)pyridin-2(1H)-one .

Yield and Purity :

  • Reactions typically proceed in >80% yield with HPLC purity ≥95% .

  • Deprotection of tert-butyl groups using HCl/dioxane yields the final compound .

Comparative Analysis of Synthetic Routes

MethodKey ReagentsConditionsYield (%)Advantages
Cyclocondensation Malononitrile, NaOEtEthanol, reflux87–91High yield, simple setup
Pd Catalysis Pd(OAc)₂, XantphosDioxane/H₂O, 100°C85Regioselective, scalable
Peptide Coupling TBTU, DIPEADCM, rt80–85Functional group tolerance

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one features a pyridine ring substituted with a 3,4-dimethoxyphenyl group. Its molecular formula is C15H15N1O3C_{15}H_{15}N_{1}O_{3}, and it exhibits unique chemical properties that make it suitable for diverse applications.

Chemistry

  • Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and reduction, to yield derivatives with different functional groups.
Reaction TypeCommon ReagentsProducts
OxidationPotassium permanganateKetones, Carboxylic Acids
ReductionSodium borohydrideAlcohols, Amines

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities such as antimicrobial and anticancer properties. It has been evaluated for its ability to inhibit specific enzymes and receptors associated with various diseases .
  • Mechanism of Action : The compound interacts with molecular targets in biological systems, potentially modulating enzyme activity and influencing metabolic pathways.

Medicine

  • Drug Discovery : The compound is being explored as a lead candidate in drug discovery for various therapeutic targets. Its unique structure allows it to engage with biological systems effectively, making it a promising candidate for further development into pharmaceuticals .
  • Therapeutic Applications : Preliminary studies have shown that this compound may have therapeutic effects in managing conditions such as diabetes and cancer through its antioxidant properties and enzyme inhibition capabilities .

Case Study 1: Antioxidant Evaluation

A study conducted on the antioxidant capacity of this compound demonstrated significant free radical scavenging activity. The results were measured using DPPH and ABTS assays, showing that the compound effectively neutralizes free radicals, thereby protecting cells from oxidative damage.

Case Study 2: In Vivo Studies on Diabetes

In vivo studies involving diabetic rat models indicated that administration of this compound significantly reduced fasting blood glucose levels compared to control groups. This suggests its potential as a therapeutic agent for diabetes management.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing inflammation . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridin-2(1H)-one Derivatives

Compound Name Substituents at 3-Position Key Functional Groups Biological Activity (Source)
3-(3,4-Dimethoxyphenyl)pyridin-2(1H)-one 3,4-Dimethoxyphenyl Methoxy, pyridinone core Not directly reported
3-(4-Bromophenyl)pyridin-2(1H)-one 4-Bromophenyl Bromine, pyridinone core Unspecified (Potential halogen-mediated interactions)
3-[3-(3,4-Dimethoxyphenyl)-oxadiazolyl]-pyridin-2(1H)-one 3,4-Dimethoxyphenyl-oxadiazole Oxadiazole linker Screening compound (Pharmacological potential inferred)
3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one 3-Chlorophenyl, 5-phenylamino Chlorine, amino group Anti-allodynic activity in rodent models

Key Observations :

  • Electron-Donating vs.
  • Linker Diversity : The oxadiazole-containing analog () introduces rigidity and hydrogen-bonding sites, which may alter target binding compared to the direct aryl attachment in the target compound.

Key Findings :

  • Antioxidant Capacity : Methoxy groups correlate with strong radical scavenging in curcumin derivatives, implying that the target compound could share this trait .
  • Safety Profile: Carbocyclic pyridinone analogs () and related structures () show low cytotoxicity, supporting the hypothesis that this compound may have a favorable safety margin.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for 3-(3,4-dimethoxyphenyl)pyridin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving halogenated nicotinic acid precursors (e.g., 2-chloro-4-fluoronicotinic acid) and sequential functionalization. Key steps include:

  • C-3 and C-4 functionalization : Exploit halogen displacement reactions to introduce substituents.
  • Pyridin-2(1H)-one core formation : Achieved via in situ cyclization under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Critical parameters : Solvent polarity, temperature, and catalyst choice (e.g., Pd for cross-coupling) significantly impact regioselectivity and purity.

Q. How can structural tautomerism in pyridin-2(1H)-one derivatives affect experimental outcomes?

  • Methodological Answer : The keto-enol tautomerism of the pyridinone ring must be characterized using:

  • NMR spectroscopy : Compare chemical shifts of NH protons (δ ~12 ppm for enol form) and carbonyl carbons (δ ~165 ppm for keto form).
  • X-ray crystallography : Resolve bond lengths (C=O vs. C–OH) to confirm dominant tautomer .
  • pH-dependent studies : Adjust solvent pH to stabilize specific tautomers for reactivity analysis.

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or DPP-4 targets) due to structural analogs showing activity .

  • Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases.
  • DPP-4 inhibition : Measure cleavage of fluorescent substrates (e.g., Gly-Pro-AMC) in human serum.
  • Cell viability assays : Test anti-proliferative effects in cancer cell lines (e.g., MTT assay), noting solubility limitations requiring DMSO co-solvents .

Advanced Research Questions

Q. How do substituents on the 3,4-dimethoxyphenyl group modulate bioactivity and pharmacokinetics?

  • Methodological Answer : Systematic SAR studies using analogs (e.g., tert-butyl, nitro, or halogen substituents) reveal:

  • Electron-donating groups (e.g., methoxy) : Enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Solubility trade-offs : Bulky substituents (e.g., tert-butyl) reduce aqueous solubility but improve membrane permeability (logP >3) .
  • Metabolic stability : Use hepatic microsome assays to compare demethylation rates of methoxy groups.

Q. How can contradictory data on compound solubility and bioactivity be resolved experimentally?

  • Methodological Answer : Address low solubility (common in pyridinone derivatives) via:

  • Co-solvent systems : Test DMSO/PEG-400 mixtures to enhance bioavailability in vivo .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Q. What strategies mitigate regioselectivity challenges during C-3/C-4 functionalization?

  • Methodological Answer : Optimize reaction pathways using:

  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyls) to direct substitution .
  • Computational modeling : DFT calculations predict favorable transition states for regioselective attacks (e.g., C-3 vs. C-4 halogenation) .
  • Cross-coupling catalysis : Suzuki-Miyaura reactions with Pd(PPh₃)₄ enable selective arylations .

Key Research Gaps

  • Synthetic scalability : Current routes lack atom economy; explore photoredox or flow chemistry for greener synthesis.
  • In vivo validation : Limited pharmacokinetic data necessitates rodent studies with LC-MS/MS quantification.

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